molecular formula C11H10N4OS B11814966 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide

Katalognummer: B11814966
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: FIWGJYFWHHNVAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound with the molecular formula C11H10N4OS. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with chloroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in cellular functions such as cell migration and adhesion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its phenyl group at the 5-position of the triazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Eigenschaften

Molekularformel

C11H10N4OS

Molekulargewicht

246.29 g/mol

IUPAC-Name

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H10N4OS/c12-10(16)7-17-11-14-9(6-13-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,16)

InChI-Schlüssel

FIWGJYFWHHNVAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.